molecular formula C8H10N2O2 B2431640 N-(2-Hydroxyethyl)picolinamide CAS No. 16347-06-1

N-(2-Hydroxyethyl)picolinamide

Cat. No.: B2431640
CAS No.: 16347-06-1
M. Wt: 166.18
InChI Key: SIUMVFGIULAFNI-UHFFFAOYSA-N
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Description

“N-(2-Hydroxyethyl)picolinamide” is an organic compound . It has a molecular formula of C8H10N2O2 .


Synthesis Analysis

The synthesis of compounds similar to “this compound” has been reported. For instance, the reductive amination of levulinic acid with ethanolamine and hydrogen, using small amounts of water as solvent together with solid catalysts, has been used to produce N-(2-hydroxyethyl)-2-pyrrolidones .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 8 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .


Chemical Reactions Analysis

“this compound” can participate in various chemical reactions. For example, it can be used as an intermediate in the synthesis of other organic compounds .


Physical and Chemical Properties Analysis

“this compound” has an average mass of 166.177 Da and a mono-isotopic mass of 166.074234 Da .

Scientific Research Applications

Inhibition of Poly (ADP-ribose) Synthetase

N-(2-Hydroxyethyl)picolinamide has been studied for its role in inhibiting poly (ADP-ribose) synthetase. This inhibition has potential implications in pancreatic islet cell function, particularly in the context of streptozotocin-induced diabetes. The compound was shown to protect against streptozotocin-induced depression of proinsulin synthesis and reduction of NAD content in pancreatic islets (Yamamoto & Okamoto, 1980).

Anticancer Properties

Research has explored the anticancer properties of picolinamide complexes. For instance, rhodium, iridium, and ruthenium half-sandwich complexes containing picolinamide ligands have been developed as potential anticancer agents. These complexes have shown promising cytotoxic effects on cancer cells, including more efficacy than cisplatin in some cases (Almodares et al., 2014).

Catalytic Synthesis of Isoquinolines

Picolinamide has been utilized as a directing group in the cobalt-catalyzed synthesis of isoquinolines. This method demonstrates good functional group tolerance and excellent regioselectivity, allowing for the efficient synthesis of important organic compounds (Kuai et al., 2017).

Development of PET Radiotracers

The development of PET (positron emission tomography) radiotracers using picolinamide derivatives has been a significant area of research. These radiotracers are designed for imaging metabotropic glutamate receptor subtype 4 (mGlu4) in the brain, which is relevant for neurological research and the study of diseases like Parkinson's (Kil et al., 2013).

Organometallic Complexes for Various Applications

Picolinamide has been involved in the synthesis of various organometallic complexes, including those with iridium, which show potential for various applications due to their unique chemical properties (Dasgupta et al., 2008).

Safety and Hazards

Safety data sheets suggest that “N-(2-Hydroxyethyl)picolinamide” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and to use only in well-ventilated areas .

Future Directions

While specific future directions for “N-(2-Hydroxyethyl)picolinamide” are not explicitly mentioned in the retrieved documents, there is a general trend in the field of chemistry towards the sustainable production of polymers from biogenic platform chemicals . This could potentially involve compounds like “this compound”.

Properties

IUPAC Name

N-(2-hydroxyethyl)pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c11-6-5-10-8(12)7-3-1-2-4-9-7/h1-4,11H,5-6H2,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIUMVFGIULAFNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

15.4 ml of ethanolamine were placed under argon with 30 ml of dimethylformamide and cooled to 0°-5°. A solution of 11.3 g of picolinic acid chloride in 100 ml of dimethylformamide was added dropwise thereto at 0°-10° and the mixture was stirred at room temperature overnight. The dimethylformamide was distilled off under reduced pressure. The residue was dissolved in methylene chloride and separated from the insoluble constituents, and thereafter chromatographed on silica gel; elution agent: methylene chloride, thereafter methylene chloride/methanol (9:1). N-(2-Hydroxyethyl)pyridine-2-carboxamide was obtained as a yellow oil.
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15.4 mL
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11.3 g
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100 mL
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30 mL
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solvent
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Synthesis routes and methods II

Procedure details

A mixture of 72 parts of methyl 2-pyridinecarboxylate and 32 parts of 2-aminoethanol is stirred and refluxed carefully for 2 hours. The reaction mixture is cooled and poured onto water. The product is extracted five times with trichloromethane. The combined extracts are dried, filtered and evaporated, yielding 49 parts of N-(2-hydroxyethyl)-2-pyridinecarboxamide as a residue.
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